molecular formula C24H25FN2O4S B2615534 (4-((4-(Tert-butyl)phenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone CAS No. 1110976-40-3

(4-((4-(Tert-butyl)phenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone

Cat. No. B2615534
CAS RN: 1110976-40-3
M. Wt: 456.53
InChI Key: NJLLMAWOEXRXTC-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with a morpholino group and a sulfonyl group attached. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The morpholino group is a common feature in bioactive molecules and can influence the molecule’s solubility and binding affinity . The sulfonyl group is a strong electron-withdrawing group and can affect the reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a sulfonyl group attached to the phenyl ring, and a morpholino group attached to the quinoline . The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The quinoline core might undergo electrophilic substitution reactions, while the sulfonyl group could potentially be involved in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and morpholino groups might increase the compound’s polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The compound shares structural motifs with various synthesized compounds explored for their potential in different applications. For example, the synthesis and property investigation of novel sulfonated poly(ether ether ketone) polymers for fuel cell applications highlights the importance of specific functional groups in enhancing membrane properties for energy applications (Hongtao Li et al., 2009). Similarly, compounds with morpholino groups and specific phenyl substitutions have been synthesized and characterized, demonstrating significant antitumor activities (Zhi-hua Tang & W. Fu, 2018), indicating the potential of such structures in medicinal chemistry.

Antioxidant and Antitumor Properties

Research into derivatives of similar structures has shown promising antioxidant properties. The synthesis of compounds with specific phenolic and hydroxyl groups has been shown to result in significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases (Yasin Çetinkaya et al., 2012). Moreover, compounds with morpholino and specific phenyl substitutions have demonstrated antitumor activities, highlighting the therapeutic potential of such molecules (S. Benaka Prasad et al., 2018).

Chemical Properties and Catalytic Activities

Studies on related compounds have explored their chemical properties, including their roles as catalysts in oxidation reactions. For instance, the oxidation of phenols using tert-butyl hydroperoxide in the presence of metalloporphyrins has been studied, shedding light on potential applications in organic synthesis and industrial processes (Yasemin Çimen Mutlu et al., 2019).

Novel Fluorophores and Labeling Reagents

The development of novel fluorophores based on quinoline derivatives for applications in biomedical analysis is another area of interest. Such compounds have been utilized as fluorescent labeling reagents, demonstrating the versatility of quinoline-based structures in analytical chemistry (Junzo Hirano et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its bioactivity and potential applications. It could be explored for its potential uses in medicinal chemistry, particularly if the quinoline core or the morpholino group confer desirable bioactive properties .

properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S/c1-24(2,3)16-4-7-18(8-5-16)32(29,30)22-19-14-17(25)6-9-21(19)26-15-20(22)23(28)27-10-12-31-13-11-27/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLLMAWOEXRXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(Tert-butyl)phenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone

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